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Compound of Interest

Compound Name: 12-Azido-dodecanoyl-OSu

Cat. No.: B6288444 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 12-Azido-dodecanoyl-
OSu, a heterobifunctional crosslinker, for the covalent modification of biomolecules and

subsequent ligation via click chemistry. This reagent is a powerful tool for a variety of

applications, including bioconjugation, proteomics, drug delivery, and materials science.

Introduction
12-Azido-dodecanoyl-OSu is a versatile chemical probe that incorporates two key functional

groups:

N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group allows for the covalent

attachment of the linker to primary amines, such as the N-terminus of proteins or the side

chain of lysine residues, forming a stable amide bond.

Azide Group: This moiety serves as a bioorthogonal handle for "click chemistry" reactions,

enabling highly specific and efficient ligation to alkyne-containing molecules.

The dodecanoyl (12-carbon) linker provides a significant hydrophobic spacer, which can be

advantageous in studies involving membrane proteins or lipidated proteins.

Core Reaction Principles
The utility of 12-Azido-dodecanoyl-OSu is based on a two-step process:
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Amine Modification: The NHS ester reacts with primary amines on a target molecule (e.g., a

protein) under physiological or slightly basic conditions.

Click Chemistry Ligation: The azide group on the now-modified target molecule is then

specifically reacted with an alkyne-containing molecule. Two primary forms of click chemistry

are applicable:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and rapid

reaction that forms a stable 1,4-disubstituted triazole. It requires a copper(I) catalyst,

which can be toxic to living cells, making it ideal for in vitro applications.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that

utilizes a strained cyclooctyne to react with the azide. Its biocompatibility makes it the

method of choice for experiments in living cells or whole organisms.

Data Presentation: Quantitative Parameters
The following tables summarize typical quantitative data for the reactions involving 12-Azido-
dodecanoyl-OSu. Note that specific values can vary depending on the reactants, buffer

conditions, and temperature.

Table 1: NHS Ester Reaction Parameters for Protein Labeling
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Parameter Typical Value/Range Notes

pH Range 7.2 - 8.5

Reaction rate increases with

pH, but so does hydrolysis of

the NHS ester.

Reaction Time 0.5 - 4 hours
Dependent on temperature

and concentration.

Temperature
4°C to Room Temperature (20-

25°C)

Lower temperatures can be

used to minimize degradation

of sensitive proteins.

Reagent Molar Excess 10- to 50-fold

The optimal excess depends

on the protein concentration

and number of available

amines.

Half-life of Hydrolysis
~10 minutes at pH 8.6 (4°C) to

4-5 hours at pH 7.0 (0°C)

A significant competing

reaction that reduces

conjugation efficiency.[1]

Table 2: Comparative Quantitative Data for CuAAC vs. SPAAC
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Parameter
Copper-Catalyzed
(CuAAC)

Strain-Promoted (SPAAC)

Second-Order Rate Constant 10² - 10³ M⁻¹s⁻¹
10⁻³ - 1 M⁻¹s⁻¹ (highly

dependent on cyclooctyne)

Typical Reaction Time 30 minutes to a few hours 1 to 12 hours

Typical Reactant

Concentration
>10 µM

Can be higher to achieve

reasonable reaction times

Yields Near-quantitative
Generally high, but can be

lower than CuAAC

Regioselectivity
Exclusively 1,4-disubstituted

triazole

Mixture of 1,4 and 1,5

regioisomers

Biocompatibility Limited by copper toxicity
Excellent, widely used for in

vivo applications

Experimental Protocols
The following are detailed protocols for a two-step workflow: first, the labeling of a protein with

12-Azido-dodecanoyl-OSu, and second, the subsequent click chemistry reaction with an

alkyne-containing reporter molecule.

Protocol 1: Protein Labeling with 12-Azido-dodecanoyl-
OSu
This protocol describes the covalent attachment of the azide linker to a purified protein.

Materials:

Protein of interest in a suitable buffer (e.g., PBS, HEPES) at a concentration of 1-5 mg/mL.

Note: Avoid buffers containing primary amines, such as Tris.

12-Azido-dodecanoyl-OSu

Anhydrous dimethyl sulfoxide (DMSO)
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Desalting column or dialysis equipment

Procedure:

Prepare Protein Solution: Ensure the protein is in an amine-free buffer at a pH between 7.2

and 8.5. If necessary, exchange the buffer using a desalting column or dialysis.

Prepare Reagent Stock Solution: Immediately before use, dissolve 12-Azido-dodecanoyl-
OSu in anhydrous DMSO to a concentration of 10 mM.

Labeling Reaction: a. Add the desired molar excess of the 12-Azido-dodecanoyl-OSu stock

solution to the protein solution. The final DMSO concentration should not exceed 10% to

avoid protein denaturation. b. Gently mix and incubate the reaction for 1-2 hours at room

temperature or for 2-4 hours at 4°C.

Quench Reaction: Add the quenching buffer to a final concentration of 50-100 mM to

consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.

Purify Azide-Labeled Protein: Remove the excess reagent and byproducts by size-exclusion

chromatography (desalting column) or dialysis.

Protocol 2: CuAAC Ligation of Azide-Labeled Protein
with an Alkyne Reporter
This protocol is for in vitro conjugation of the azide-labeled protein with a terminal alkyne-

containing molecule (e.g., a fluorescent dye or biotin).

Materials:

Azide-labeled protein (from Protocol 1)

Alkyne-containing reporter molecule

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

Copper ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
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Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

Procedure:

Prepare Reaction Mixture: In a microcentrifuge tube, combine the following in order: a.

Azide-labeled protein to the desired final concentration in a suitable buffer. b. Alkyne-reporter

molecule (typically a 2- to 10-fold molar excess over the protein).

Prepare Catalyst Premix: In a separate tube, premix the CuSO₄ and THPTA solutions. A 1:5

molar ratio of Cu:ligand is common.

Add Catalyst: Add the CuSO₄/THPTA premix to the protein-alkyne mixture. A typical final

concentration is 0.1-1 mM CuSO₄.

Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture

to a final concentration of 1-5 mM.

Incubation: Gently mix and incubate the reaction for 1-4 hours at room temperature,

protected from light if using a fluorescent reporter.

Purification: Purify the conjugated protein using a desalting column, dialysis, or other

appropriate chromatographic methods to remove the catalyst and excess reagents.

Visualizations
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Step 1: Protein Labeling

Step 2: Click Chemistry Ligation Step 3: Downstream Application
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Caption: General workflow for protein modification using 12-Azido-dodecanoyl-OSu.

Choose Click Chemistry Method

In Vitro Application?
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Use CuAAC
(High efficiency, fast kinetics)
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Caption: Decision tree for selecting the appropriate click chemistry method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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